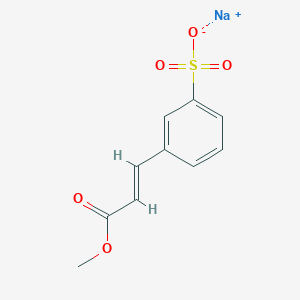![molecular formula C9H11NO2 B1603832 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol CAS No. 36884-17-0](/img/structure/B1603832.png)
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol
概要
説明
“(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol” is a chemical compound that has been studied for various applications . It is a derivative of the 3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol family .
Synthesis Analysis
A robust and metal catalyst-free method has been developed for the general and green synthesis of racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives . This simple, mild, and practical method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature .
Molecular Structure Analysis
The molecular structure of “(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol” can be determined using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol” can be quite complex. The reaction features high regioselectivity and a good substrate scope to produce both N-substituted and N-unsubstituted products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol” can be determined using various techniques. For example, the melting point can be determined experimentally . Spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and EI–MS can provide information about the functional groups and molecular weight of the compound .
科学的研究の応用
Green Synthesis Approaches
- A metal catalyst-free and one-pot synthesis method for (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives in water has been developed. This approach is notable for its high regioselectivity and good substrate scope, producing both N-substituted and N-unsubstituted products (Singh et al., 2015).
Synthesis Techniques
- Innovative methods for synthesizing 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives have been explored, including reactions involving 2-aminophenols, epichlorohydrin, and various alkenes (詹淑婷, 2012).
Potential in Pharmaceutical Applications
- Chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives has been developed, which holds potential in the synthesis of pharmaceutical precursors like Levofloxacin (López-Iglesias et al., 2015).
Antimicrobial Agents
- Triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones have demonstrated significant in vitro antimicrobial activities. Molecular docking studies suggest these derivatives as promising antimicrobial leads (Bollu et al., 2017).
Eco-Friendly Synthesis and Applications
- Eco-friendly synthesis methods for dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives have been developed, with some compounds showing significant in vitro antimicrobial effects and low cytotoxicity (Mathew et al., 2010).
Catalysis and Synthesis
- An efficient synthesis of enantiomerically pure aromatic-fused N-containing heterocycles, including (3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanols, has been achieved through Pd-catalyzed intramolecular C–N bond formation (Kim et al., 2010).
Therapeutic Applications
- A novel series of 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives have been synthesized, showing potential as dual-acting agents to block thromboxane A2 receptors and activate prostacyclin receptors, indicating applications in anti-thrombotic and cardiovascular therapies (Ohno et al., 2006).
Synthesis of Boron-Containing Derivatives
- Boron-containing derivatives of 2H-benzo[b[b][1,4] oxazine have been synthesized, demonstrating potential as HGF-mimetic agents in medical research (Das et al., 2011).
Herbicidal Applications
- Synthesis and study of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones have shown potential in herbicidal applications. These compounds are effective as protox-inhibiting herbicides, offering high efficacy and broad-spectrum activity (Huang et al., 2005).
Catalytic Hydrogenation Studies
- Research on the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates has provided insights into the synthesis of various derivatives, including 1,4-amino alcohols and pyrrolidine derivatives, suggesting diverse chemical applications (Sukhorukov et al., 2008).
Novel Synthetic Pathways
- Innovative synthetic pathways for producing 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been developed, demonstrating the versatility and potential of these compounds in various chemical and pharmaceutical applications (Gabriele et al., 2006).
Biological Activity Studies
- Studies on the synthesis and biological activity of benzoxazine and aminomethyl derivatives of eugenol have been conducted, revealing potential toxicity in brine shrimp lethality tests, which suggests their bioactivity and potential applications in pharmacology and biochemistry (Rudyanto et al., 2014).
Safety And Hazards
将来の方向性
The future directions for research on “(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol” and its derivatives are promising. They have potential applications in various fields, including cancer treatment , inflammation, obesity, cardiovascular disease, and neurological disorders . Further optimization of these compounds could improve their potency and drug-like properties .
特性
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-5-7-6-12-9-4-2-1-3-8(9)10-7/h1-4,7,10-11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLQOUQCZZTDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618504 | |
| Record name | (3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol | |
CAS RN |
36884-17-0 | |
| Record name | (3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol](/img/structure/B1603762.png)


![N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B1603765.png)


